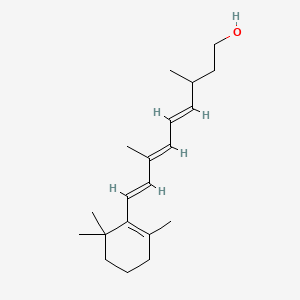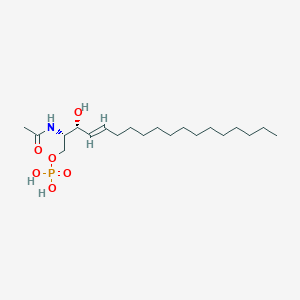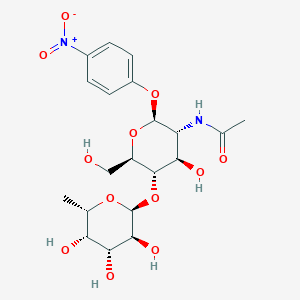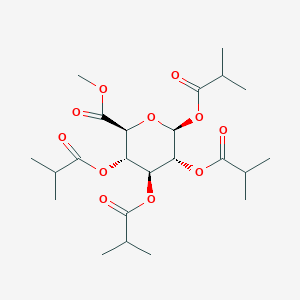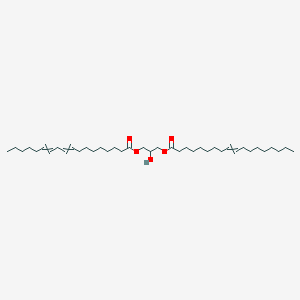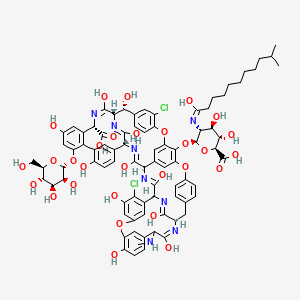
Parvodicin
Overview
Description
Parvodicin is a novel glycopeptide antibiotic produced by Actinomadura parvosata, a newly identified species through extensive taxonomic investigation. This complex of antibiotics showcases unique chemical structures and has demonstrated in vitro activity against a range of Gram-positive bacteria. The parvodicins, particularly parvodicin C1, highlight potential for significant therapeutic applications due to their unique O-acetyl functionality and efficacy in serum levels for prolonged durations (Christensen et al., 1987).
Synthesis Analysis
The synthesis of parvodicin involves fermentation processes using Actinomadura parvosata. This process yields a complex of acidic, lipophilic glycopeptide antibiotics with the parvodicins being the primary products. The unique structural features, including the O-acetyl functionality, are derived from mass spectral, high-field NMR, and chemical techniques, distinguishing parvodicins from other glycopeptide antibiotics (Christensen et al., 1987).
Molecular Structure Analysis
Parvodicin's molecular structure is characterized by its glycopeptide nature, containing both peptide and sugar moieties. The presence of the O-acetyl groups in certain components marks a unique structural characteristic among its class. This structural uniqueness contributes to its mode of action against Gram-positive bacteria and potentially influences its pharmacokinetic properties for therapeutic applications (Christensen et al., 1987).
Chemical Reactions and Properties
While specific chemical reactions involving parvodicin are not detailed in the available literature, its classification as a glycopeptide antibiotic suggests that it undergoes typical biochemical interactions characteristic of this class. These interactions likely involve binding to bacterial cell wall precursors, inhibiting cell wall synthesis, and leading to bactericidal activity against susceptible Gram-positive organisms (Christensen et al., 1987).
Physical Properties Analysis
The physical properties of parvodicin, such as solubility, stability, and formulation characteristics, are crucial for its development as a therapeutic agent. Although the specific physical properties are not detailed, the acidic and lipophilic nature of the parvodicin complex suggests solubility in organic solvents, which may influence its formulation and delivery methods (Christensen et al., 1987).
Chemical Properties Analysis
The chemical properties of parvodicin, including its reactivity, stability under various conditions, and interactions with biological molecules, underpin its mechanism of action and therapeutic potential. The unique O-acetyl functionality within the parvodicin structure may afford it distinct chemical behaviors compared to other glycopeptide antibiotics, potentially affecting its spectrum of activity and resistance profile (Christensen et al., 1987).
Scientific Research Applications
Parvodicin is a glycopeptide antibiotic that was originally isolated from a new species, Actinomadura parvosata . It’s part of a complex of acidic, lipophilic glycopeptide antibiotics known as the parvodicins .
-
Scientific Field : The primary field of application for Parvodicin is in Microbiology and Pharmaceutical Sciences , specifically in the development of antibiotics .
-
Methods of Application or Experimental Procedures : The production of Parvodicin involves the fermentation of the Actinomadura parvosata organism . The structures of the isolated components of Parvodicin were derived from a combination of mass spectral, high-field NMR, and chemical techniques .
-
Results or Outcomes : The most active Parvodicin, C1, produces high serum levels in vivo and has the potential for a long duration of action . This suggests that Parvodicin could be a promising candidate for the development of long-acting antibiotics.
Future Directions
properties
IUPAC Name |
(1S,2R,19R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-[(1-hydroxy-10-methylundecylidene)amino]oxan-2-yl]oxy-5,32-dichloro-2,21,26,31,35,38,44,49,54,56,59-undecahydroxy-22-(methylamino)-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),20,23(61),24,26,29(60),30,32,35,38,41(57),42,44,46(51),47,49,53,55,58,65-heptacosaene-52-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59?,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMMGNLKWHJGSE-HGEJTLAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=N6)O)N=C(C4N=C(C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=NC(CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC(=N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=N6)O)N=C([C@@H]4N=C([C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=N[C@H](CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H88Cl2N8O29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1732.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Parvodicin | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



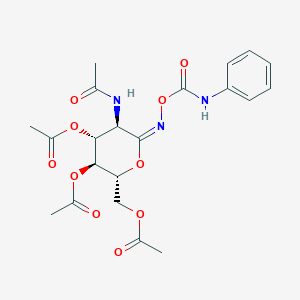
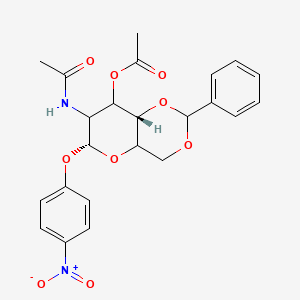
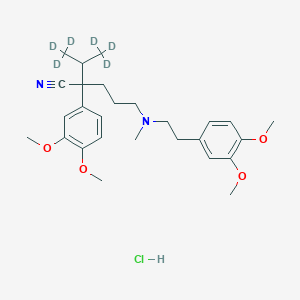
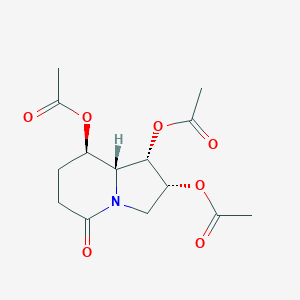
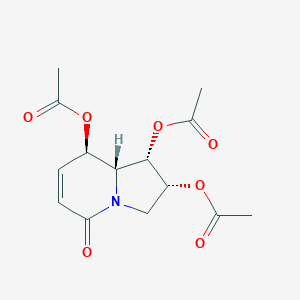
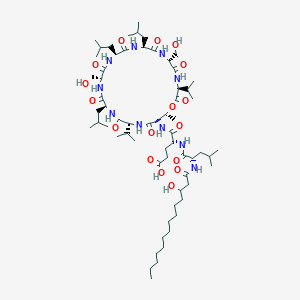
![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)
